molecular formula C19H18N4OS B6113793 N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)-2-thiophen-3-ylacetamide

N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)-2-thiophen-3-ylacetamide

Cat. No.: B6113793
M. Wt: 350.4 g/mol
InChI Key: GKXFDZWMBJGKFE-UHFFFAOYSA-N
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Description

N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)-2-thiophen-3-ylacetamide is a complex organic compound that features a quinazoline core, a pyridine ring, and a thiophene moiety

Properties

IUPAC Name

N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c24-18(9-13-6-8-25-12-13)22-16-4-1-5-17-15(16)11-21-19(23-17)14-3-2-7-20-10-14/h2-3,6-8,10-12,16H,1,4-5,9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXFDZWMBJGKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CN=C(N=C2C1)C3=CN=CC=C3)NC(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)-2-thiophen-3-ylacetamide typically involves multi-step organic reactions. The starting materials often include 2-aminopyridine, thiophene-3-carboxylic acid, and other reagents that facilitate the formation of the quinazoline and acetamide structures. Common reaction conditions include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)-2-thiophen-3-ylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium hydride (NaH) in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce tetrahydroquinazoline derivatives.

Scientific Research Applications

N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)-2-thiophen-3-ylacetamide has several scientific research applications:

    Chemistry: Used as a building block for more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Industry: Could be used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action for N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)-2-thiophen-3-ylacetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are crucial for biological processes. The compound may inhibit or activate these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-isopropyl-N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)-1H-pyrazole-5-carboxamide
  • 2-(2-oxoazepan-1-yl)-N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)acetamide
  • 2-(3-methyl-1H-pyrazol-1-yl)-N-[2-(pyridin-3-yl)-5,6,7,8-tetrahydroquinazolin-5-yl]acetamide

Uniqueness

What sets N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)-2-thiophen-3-ylacetamide apart is its unique combination of a quinazoline core with both pyridine and thiophene rings. This structure provides a distinct set of chemical properties and potential biological activities that are not found in other similar compounds.

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